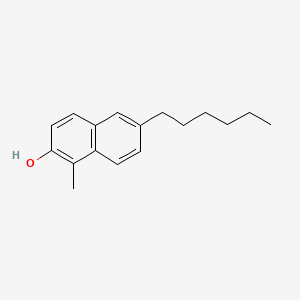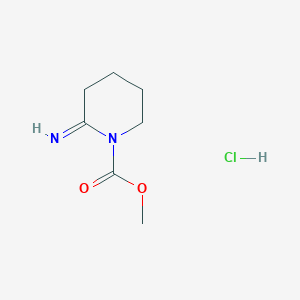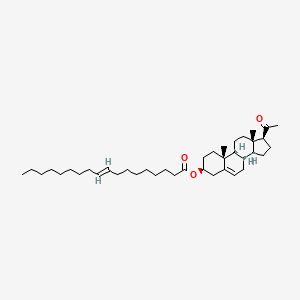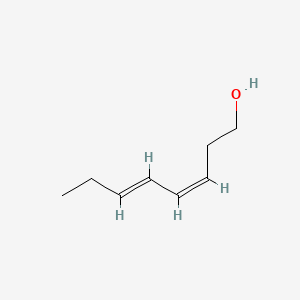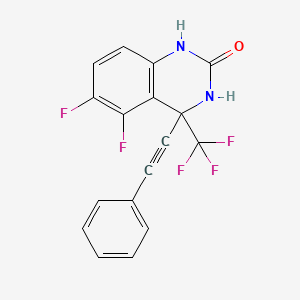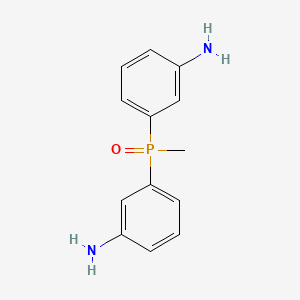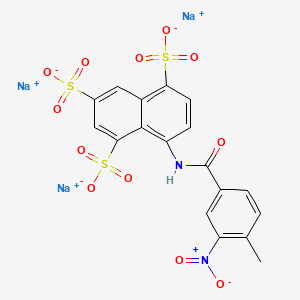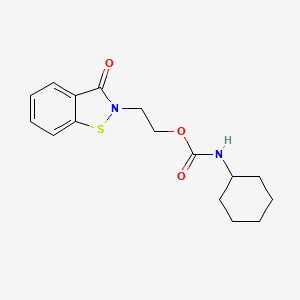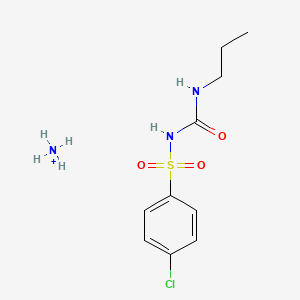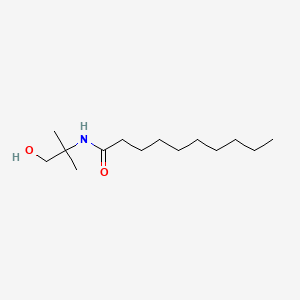
N-Decanoyl-2-amino-2-methylpropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Decanoyl-2-amino-2-methylpropanol is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. It is an amide derivative of 2-amino-2-methyl-1-propanol and decanoic acid. This compound is known for its ability to stimulate certain enzymatic activities, making it valuable in biochemical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Decanoyl-2-amino-2-methylpropanol typically involves the reaction of 2-amino-2-methyl-1-propanol with decanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as the laboratory synthesis. This would include the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the final product’s purity.
化学反応の分析
Types of Reactions
N-Decanoyl-2-amino-2-methylpropanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The hydroxyl group in the compound can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Esters or ethers.
科学的研究の応用
N-Decanoyl-2-amino-2-methylpropanol has several applications in scientific research:
Biochemistry: It is used to study enzyme kinetics and mechanisms, particularly in the stimulation of galactocerebroside galactosidase.
Industry: Used in the synthesis of specialized chemicals and materials.
作用機序
The primary mechanism of action of N-Decanoyl-2-amino-2-methylpropanol involves its interaction with enzymes. It has been shown to stimulate the activity of galactocerebroside galactosidase by binding to a site other than the substrate-active site, thereby enhancing the enzyme’s hydrolytic activity . This stimulation does not affect the binding of the substrate to the enzyme but increases the rate of the hydrolytic reaction.
類似化合物との比較
Similar Compounds
N-Decanoyl-2-amino-2-methyl-1-propanol: A closely related compound with similar enzymatic stimulation properties.
Ceramide-like amides: These compounds also interact with enzymes but may have different degrees of effectiveness and specificity.
Uniqueness
N-Decanoyl-2-amino-2-methylpropanol is unique due to its specific structure, which includes a branched methyl group and a decanoyl chain. This structure is crucial for its ability to stimulate galactocerebroside galactosidase effectively. Modifications to this structure, such as changing the length of the fatty acid chain or altering the branched methyl group, can significantly impact its activity .
特性
CAS番号 |
35922-60-2 |
|---|---|
分子式 |
C14H29NO2 |
分子量 |
243.39 g/mol |
IUPAC名 |
N-(1-hydroxy-2-methylpropan-2-yl)decanamide |
InChI |
InChI=1S/C14H29NO2/c1-4-5-6-7-8-9-10-11-13(17)15-14(2,3)12-16/h16H,4-12H2,1-3H3,(H,15,17) |
InChIキー |
IWZPIXUPMVBLSB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)NC(C)(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




